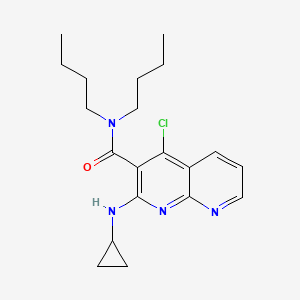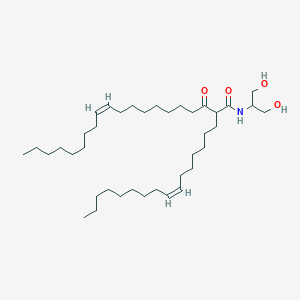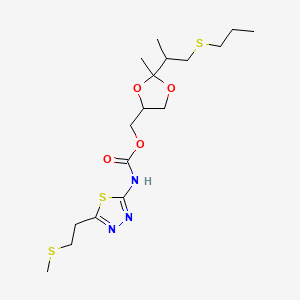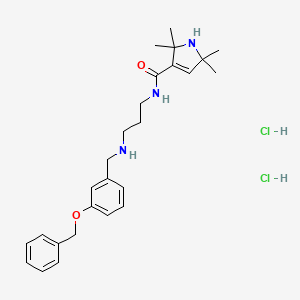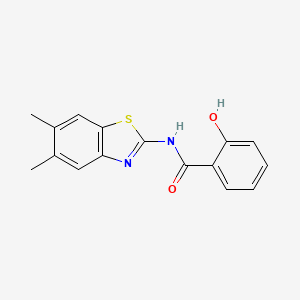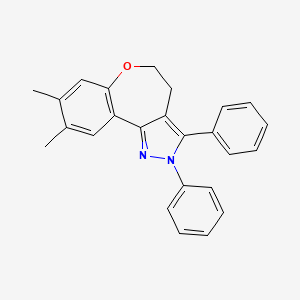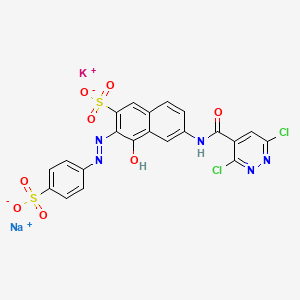
6-(((3,6-Dichloropyridazin-4-yl)carbonyl)amino)-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, potassium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-(((3,6-dicloropiridazin-4-il)carbonil)amino)-4-hidroxi-3-((4-sulfofenil)azo)naftaleno-2-sulfónico, sal sódica potásica es un compuesto orgánico complejo. Se caracteriza por su estructura única, que incluye un grupo dicloropiridazinilo, un anillo de naftaleno sulfonado y un enlace azo. Este compuesto se utiliza a menudo en diversas aplicaciones científicas e industriales debido a sus propiedades químicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente implica múltiples pasos, que incluyen:
Formación del grupo dicloropiridazinilo: Esto se puede lograr mediante reacciones de cloración.
Reacción de acoplamiento azo: El enlace azo se forma mediante el acoplamiento de una sal de diazonio con un compuesto fenólico.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar:
Procesamiento por lotes: Donde cada paso se lleva a cabo en reactores separados.
Procesamiento continuo: Donde las reacciones se llevan a cabo en un sistema de flujo continuo para aumentar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el grupo hidroxilo.
Reducción: El enlace azo se puede reducir para formar aminas.
Sustitución: Pueden ocurrir varias reacciones de sustitución, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o gas hidrógeno.
Catalizadores: Los catalizadores metálicos como el paladio o el platino pueden utilizarse en algunas reacciones.
Principales productos formados
Productos de oxidación: Quinonas u otros derivados oxidados.
Productos de reducción: Aminas u otros derivados reducidos.
Productos de sustitución: Varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Puede utilizarse en técnicas de tinción o etiquetado.
Industria: Utilizado en la producción de colorantes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de este compuesto depende de su aplicación específica. Por ejemplo:
En sistemas biológicos: Puede interactuar con proteínas o ácidos nucleicos a través de su enlace azo y grupos sulfonato.
En reacciones químicas: Puede actuar como catalizador o reactivo, facilitando diversas transformaciones químicas.
Comparación Con Compuestos Similares
Compuestos similares
Colorantes azo: Compuestos con enlaces azo y estructuras aromáticas similares.
Compuestos aromáticos sulfonados: Compuestos con grupos sulfonato similares.
Singularidad
Este compuesto es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y físicas distintas. Su grupo dicloropiridazinilo, en particular, puede proporcionar una reactividad única en comparación con otros compuestos similares.
Propiedades
Número CAS |
94021-12-2 |
|---|---|
Fórmula molecular |
C21H11Cl2KN5NaO8S2 |
Peso molecular |
658.5 g/mol |
Nombre IUPAC |
potassium;sodium;6-[(3,6-dichloropyridazine-4-carbonyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H13Cl2N5O8S2.K.Na/c22-17-9-15(20(23)28-26-17)21(30)24-12-2-1-10-7-16(38(34,35)36)18(19(29)14(10)8-12)27-25-11-3-5-13(6-4-11)37(31,32)33;;/h1-9,29H,(H,24,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
Clave InChI |
OLILLLMAJFQEFU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=C3C=CC(=CC3=C2O)NC(=O)C4=CC(=NN=C4Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



